molecular formula C29H32N2O5 B3968512 1-benzoyl-N-benzyl-N-(2-phenylethyl)-4-piperidinamine oxalate

1-benzoyl-N-benzyl-N-(2-phenylethyl)-4-piperidinamine oxalate

Cat. No. B3968512
M. Wt: 488.6 g/mol
InChI Key: KXWKTMFRMSWKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZP is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, it has also been investigated for its potential therapeutic applications. BZP has been shown to have an effect on the central nervous system, and it is believed to act as a dopamine and serotonin reuptake inhibitor.

Mechanism of Action

BZP is believed to act as a dopamine and serotonin reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin signaling, which is responsible for the stimulant effects of BZP. BZP has also been shown to have an effect on other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and it also causes pupil dilation and sweating. BZP has been shown to have an effect on the central nervous system, and it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in dopamine and serotonin signaling, which is responsible for the stimulant effects of BZP.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been well-characterized in the literature. BZP has also been shown to have a range of effects on the central nervous system, which makes it a useful tool for investigating the role of dopamine and serotonin in behavior and cognition. However, there are also several limitations to using BZP in lab experiments. It has a relatively short half-life, which means that its effects are relatively short-lived. BZP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on BZP. One area of interest is the potential therapeutic applications of BZP, particularly in the treatment of Parkinson's disease and depression. More research is needed to determine the efficacy of BZP in humans, and to investigate its safety profile. Another area of interest is the role of BZP in the central nervous system, particularly its effects on dopamine and serotonin signaling. Further research is needed to determine the precise mechanisms of action of BZP, and to investigate its effects on other neurotransmitter systems. Finally, there is a need for more research on the long-term effects of BZP use, particularly in recreational settings.

Scientific Research Applications

BZP has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and depression. It has been shown to have an effect on the central nervous system, and it is believed to act as a dopamine and serotonin reuptake inhibitor. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. BZP has also been shown to have antidepressant effects in animal models, although more research is needed to determine its efficacy in humans.

properties

IUPAC Name

[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O.C2H2O4/c30-27(25-14-8-3-9-15-25)28-20-17-26(18-21-28)29(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23;3-1(4)2(5)6/h1-15,26H,16-22H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWKTMFRMSWKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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